Lamprecide

Xenobiotic metabolism Aquatic toxicology Species selectivity

Field operators and researchers face challenges in obtaining reliable, regulation-compliant Lamprecide for sea lamprey control programs. Lamprecide (CAS 654-66-0) is the EPA-registered selective lampricide with proven 90% population reduction. • Selective mitochondrial uncoupler exploiting differential glucuronidation between lamprey and teleosts. • pH-alkalinity application models for site-specific MLC calibration. • Restricted-use; supplied to certified applicators and authorized research programs. BenchChem provides consistent supply for tributary treatments and metabolic studies.

Molecular Formula C7H3F3NNaO3
Molecular Weight 229.09 g/mol
CAS No. 654-66-0
Cat. No. B1606536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamprecide
CAS654-66-0
Molecular FormulaC7H3F3NNaO3
Molecular Weight229.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[O-])C(F)(F)F)[N+](=O)[O-].[Na+]
InChIInChI=1S/C7H4F3NO3.Na/c8-7(9,10)5-3-4(12)1-2-6(5)11(13)14;/h1-3,12H;/q;+1/p-1
InChIKeyGZMCWLUYRYIQGJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lamprecide (CAS 654-66-0) — Selective Lampricide for Invasive Sea Lamprey Control


Lamprecide (CAS 654-66-0), chemically designated as 3-trifluoromethyl-4-nitrophenol sodium salt (also referred to as TFM), is a restricted-use piscicide specifically developed for the control of invasive sea lamprey (Petromyzon marinus) larvae in tributaries of the Great Lakes. First discovered in 1958 and registered in the US since 1964, TFM functions as a mitochondrial oxidative phosphorylation uncoupler that depletes ATP and disrupts the proton-motive force [1]. Since the 1960s, its application has reduced sea lamprey populations by as much as 90% [2].

Why Lamprecide (TFM) Cannot Be Substituted by Other Lampricides Without Operational Consequence


Although both TFM and niclosamide (Bayluscide) are employed as lampricides in the Great Lakes basin, they are not functionally interchangeable. Niclosamide is substantially more potent (9-h LC50 of 0.11 mg/L versus TFM's typical 2-10 mg/L range for lamprey larvae) and is primarily utilized as an adjuvant to TFM at ~1-1.5% concentration to reduce TFM usage, or for treating lentic habitats and high-discharge rivers [1]. Critically, the two agents exhibit fundamentally different toxicity profiles toward non-target species: TFM possesses a well-characterized, biochemically mediated selectivity that niclosamide lacks [2]. Substituting TFM with niclosamide or arbitrary mixtures without understanding the differential detoxification capacities and pH-dependent bioavailability would unpredictably alter non-target mortality, regulatory compliance, and treatment efficacy [3].

Lamprecide (TFM) Quantitative Differentiation Evidence: Comparative Selectivity, Detoxification, and pH-Dependent Bioavailability


Glucuronidation Capacity Defines Selective Toxicity: TFM LC50 Shift in Rainbow Trout Following UDP-Glucuronyltransferase Inhibition

The selective toxicity of TFM toward sea lamprey is directly attributable to the species' low capacity for glucuronide conjugation, a primary detoxification pathway in teleost fishes. Rainbow trout exhibit robust UDP-glucuronyltransferase activity, enabling efficient detoxification of TFM [1]. This was demonstrated by pretreating both sea lamprey and rainbow trout with salicylamide, an inhibitor of glucuronyl transferase. The pretreatment shifted the LC50 for trout from 9.7 mg/L to 3.6 mg/L, whereas the LC50 for sea lamprey remained unaltered [1].

Xenobiotic metabolism Aquatic toxicology Species selectivity

Contrasting Physiological Responses: TFM vs. Niclosamide vs. TFM-Niclosamide Mixture in Sea Lamprey and Non-Target Bluegill

In a 24-hour exposure study comparing physiological responses of larval sea lamprey and non-target bluegill (Lepomis macrochirus), TFM alone exhibited greater selective action against lampreys than niclosamide alone or TFM-niclosamide mixtures. Lamprey were exposed to TFM at the 24-h LC10; bluegill were exposed to lamprey's TFM 24-h LC99.9 + 1.5% niclosamide. TFM alone produced minimal effect on brain and skeletal muscle energy substrates in lamprey, whereas niclosamide and the mixture caused marked depletion of high-energy substrates and elevated mortality in lamprey. Bluegill were largely unaffected across all three toxicant exposures and accumulated significantly lower tissue concentrations of both lampricides [1].

Energy metabolism Comparative physiology Mixture toxicology

pH-Driven Bioavailability: TFM Uptake Rate Varies 5.5-Fold Across pH 6.86 to 8.78

TFM toxicity and bioavailability are profoundly influenced by water pH due to the compound's weak acid properties (pKa ~6.0-6.5), which govern the proportion of un-ionized, lipophilic TFM capable of crossing gill membranes. Using radio-labeled ¹⁴C-TFM, researchers measured TFM uptake rates in larval sea lamprey at two pH extremes. At pH 6.86, TFM uptake rates were approximately 5.5-fold greater than at pH 8.78 [1]. Conversely, elimination rates following injection of 85 nmol TFM/g body mass were 1.7-1.8 fold greater at pH 8.96 than at pH 6.43 [1].

pH-dependent toxicity Bioavailability Water chemistry

Rainbow Trout LC50 Shifts >100-Fold Across pH Gradient: Non-Target Risk Assessment Parameter

The pH sensitivity of TFM toxicity extends to non-target species, with dramatic implications for environmental safety margins. In 12-h laboratory exposures, the 96-h LC50 for TFM to rainbow trout (Salmo gairdneri) ranged from approximately 0.9 mg/L at pH 6.5 to >100 mg/L at pH 9.5 [1]. Decreases in pH as small as 0.5 pH units caused previously nontoxic solutions to become acutely toxic to rainbow trout [1]. Alkalinity, by contrast, had minimal independent effect on toxicity [2].

Non-target toxicity Risk assessment pH modulation

TFM Efficacy Against Sea Lamprey vs. American Brook Lamprey Larvae: Species-Specific Potency Difference

Under controlled laboratory conditions evaluating temperature (7-22°C), water hardness (12-300 mg/L as CaCO₃), and pH (6.5-9.0), TFM demonstrated differential potency against two lamprey species. TFM was slightly more effective against larvae of sea lamprey (Petromyzon marinus) than against those of the American brook lamprey (Lampetra appendix) [1]. Additionally, TFM was more effective against larval sea lamprey than against embryos and prolarval stages of the same species [1].

Species-specific toxicity Larvicidal efficacy Lamprey control

Multiple Detoxification Pathways in TFM-Tolerant Teleosts Identified: Glucuronidation, Sulfation, N-Acetylation, and Glutathione Conjugation

Comprehensive metabolic profiling of TFM in fish liver enzymes from sea lamprey and three non-target species (differing in TFM tolerance) identified five distinct detoxification pathways: glucuronidation, sulfation, N-acetylation, glutathione conjugation, and aromatic nitro group reduction [1]. Seven TFM metabolites were synthesized and characterized for use as quantitative LC-MS/MS biomarkers of TFM metabolism in fish [1]. The multiplicity of detoxification routes available to teleosts explains their high tolerance to TFM compared to the biochemically constrained sea lamprey.

Phase II metabolism Detoxification Biomarker development

Lamprecide (TFM) Application Scenarios Supported by Quantitative Evidence


pH-Dependent Stream Dosing for Optimal Sea Lamprey Larvae Eradication

In streams with variable or extreme pH, TFM application rates must be adjusted using pH-alkalinity treatment models. The 5.5-fold difference in TFM uptake rate between pH 6.86 and 8.78 [1], combined with the >100-fold variation in rainbow trout LC50 across pH 6.5-9.5 [2], necessitates site-specific dose calibration. Operators should conduct on-site toxicity tests and measure pH/alkalinity to determine the minimum lethal concentration (MLC) for lamprey while maintaining a safety margin for non-target salmonids.

Comparative Toxicology Studies Requiring Biochemically Selective Lampricide

Researchers investigating differential detoxification mechanisms between jawless fishes (Agnatha) and teleosts should select TFM as the probe compound due to its well-characterized dependence on glucuronidation capacity. The direct comparative data showing trout LC50 reduction from 9.7 to 3.6 mg/L following glucuronyl transferase inhibition (with no change in lamprey) [3] establishes TFM as a validated tool for studying Phase II metabolic divergence. TFM, rather than niclosamide or mixtures, provides cleaner mechanistic interpretation.

Long-and-Low Exposure Regimen for Sturgeon Nursery Streams

In watersheds containing juvenile lake sturgeon (Acipenser fulvescens), where TFM sensitivity overlaps with that of larval sea lamprey, the 'long and low' treatment approach (24-h MLC exposure vs. 9-h MLC) substantially reduces non-target mortality while maintaining complete lamprey kill [4]. This protocol leverages TFM's concentration- and time-dependent toxicity profile—a characteristic not equivalently established for niclosamide-based treatments—to protect endangered sturgeon populations during required lampricide applications.

Regulatory-Compliant Great Lakes Sea Lamprey Control Program Operations

TFM remains the primary lampricide for Great Lakes tributary treatments due to six decades of accumulated efficacy and safety data, including population reductions of up to 90% [5]. Its restricted-use classification and established pH-dependent application models [2] provide a regulatory framework that alternatives lack. Procurement of TFM from authorized sources ensures compliance with U.S. Fish and Wildlife Service application protocols and environmental monitoring requirements mandated for Great Lakes restoration initiatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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